Cas no 868213-99-4 (methyl N-{4-(2,2-dimethoxyethyl)sulfamoylphenyl}carbamate)

methyl N-{4-(2,2-dimethoxyethyl)sulfamoylphenyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- methyl N-{4-(2,2-dimethoxyethyl)sulfamoylphenyl}carbamate
- Carbamic acid, [4-[[(2,2-dimethoxyethyl)amino]sulfonyl]phenyl]-, methyl ester (9CI)
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- Inchi: 1S/C12H18N2O6S/c1-18-11(19-2)8-13-21(16,17)10-6-4-9(5-7-10)14-12(15)20-3/h4-7,11,13H,8H2,1-3H3,(H,14,15)
- InChI Key: AFPRBTYRXHTFPE-UHFFFAOYSA-N
- SMILES: C(OC)(=O)NC1=CC=C(S(NCC(OC)OC)(=O)=O)C=C1
Experimental Properties
- Density: 1.314±0.06 g/cm3(Predicted)
- pka: 11.28±0.50(Predicted)
methyl N-{4-(2,2-dimethoxyethyl)sulfamoylphenyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1786-0090-5μmol |
methyl N-{4-[(2,2-dimethoxyethyl)sulfamoyl]phenyl}carbamate |
868213-99-4 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1786-0090-4mg |
methyl N-{4-[(2,2-dimethoxyethyl)sulfamoyl]phenyl}carbamate |
868213-99-4 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F1786-0090-20mg |
methyl N-{4-[(2,2-dimethoxyethyl)sulfamoyl]phenyl}carbamate |
868213-99-4 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1786-0090-2mg |
methyl N-{4-[(2,2-dimethoxyethyl)sulfamoyl]phenyl}carbamate |
868213-99-4 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F1786-0090-40mg |
methyl N-{4-[(2,2-dimethoxyethyl)sulfamoyl]phenyl}carbamate |
868213-99-4 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F1786-0090-10mg |
methyl N-{4-[(2,2-dimethoxyethyl)sulfamoyl]phenyl}carbamate |
868213-99-4 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1786-0090-30mg |
methyl N-{4-[(2,2-dimethoxyethyl)sulfamoyl]phenyl}carbamate |
868213-99-4 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F1786-0090-25mg |
methyl N-{4-[(2,2-dimethoxyethyl)sulfamoyl]phenyl}carbamate |
868213-99-4 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F1786-0090-20μmol |
methyl N-{4-[(2,2-dimethoxyethyl)sulfamoyl]phenyl}carbamate |
868213-99-4 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1786-0090-3mg |
methyl N-{4-[(2,2-dimethoxyethyl)sulfamoyl]phenyl}carbamate |
868213-99-4 | 90%+ | 3mg |
$63.0 | 2023-07-28 |
methyl N-{4-(2,2-dimethoxyethyl)sulfamoylphenyl}carbamate Related Literature
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
Additional information on methyl N-{4-(2,2-dimethoxyethyl)sulfamoylphenyl}carbamate
Professional Introduction to Methyl N-{4-(2,2-dimethoxyethyl)sulfamoylphenyl}carbamate (CAS No. 868213-99-4)
Methyl N-{4-(2,2-dimethoxyethyl)sulfamoylphenyl}carbamate, a compound with the chemical identifier CAS No. 868213-99-4, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfonamide derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural motif of this molecule, featuring a carbamate group linked to a phenyl ring substituted with a 2,2-dimethoxyethylsulfamoyl moiety, imparts unique physicochemical properties that make it a valuable candidate for further investigation in drug discovery and medicinal chemistry.
The synthesis of Methyl N-{4-(2,2-dimethoxyethyl)sulfamoylphenyl}carbamate involves a series of well-orchestrated chemical transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of the sulfamoyl group at the para position of the phenyl ring enhances the compound's interaction with biological targets, particularly enzymes and receptors involved in metabolic pathways. This strategic placement is crucial for modulating the pharmacokinetic profile and improving binding affinity. The presence of the 2,2-dimethoxyethyl side chain further contributes to the molecule's solubility and metabolic stability, making it an attractive scaffold for developing novel therapeutic agents.
In recent years, sulfonamide derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The structural features of Methyl N-{4-(2,2-dimethoxyethyl)sulfamoylphenyl}carbamate align well with these therapeutic goals. For instance, studies have demonstrated that sulfonamides can inhibit bacterial growth by disrupting essential metabolic processes such as folic acid synthesis. Additionally, modifications in the phenyl ring and substituents can fine-tune the compound's selectivity towards specific biological targets. This flexibility has led to the development of several sulfonamide-based drugs that have entered clinical practice.
The carbamate group in Methyl N-{4-(2,2-dimethoxyethyl)sulfamoylphenyl}carbamate plays a pivotal role in its interactions with biological systems. Carbamates are known for their ability to form stable covalent bonds with nucleophiles such as amino groups in proteins, leading to enzyme inhibition. This property has been exploited in the design of protease inhibitors and other enzyme-targeted drugs. Furthermore, carbamates exhibit good bioavailability and can be easily modified to enhance their pharmacological properties. These attributes make Methyl N-{4-(2,2-dimethoxyethyl)sulfamoylphenyl}carbamate a promising candidate for further development in drug discovery.
The latest research in medicinal chemistry has focused on optimizing sulfonamide derivatives for improved efficacy and reduced toxicity. Computational modeling and high-throughput screening have been instrumental in identifying lead compounds with favorable pharmacokinetic profiles. Methyl N-{4-(2,2-dimethoxyethyl)sulfamoylphenyl}carbamate has been subjected to rigorous computational studies to predict its binding affinity and metabolic stability. These studies have provided valuable insights into how structural modifications can enhance its therapeutic potential.
In addition to its pharmaceutical applications, Methyl N-{4-(2,2-dimethoxyethyl)sulfamoylphenyl}carbamate holds promise in materials science and industrial chemistry. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules. The compound's stability under various reaction conditions and its compatibility with different synthetic methodologies make it a versatile building block for organic synthesis.
The development of novel sulfonamide derivatives like Methyl N-{4-(2,2-dimethoxyethyl)sulfamoylphenyl}carbamate continues to be driven by advancements in synthetic chemistry and an increasing understanding of biological mechanisms. As research progresses, new applications for this compound are likely to emerge, further solidifying its importance in both academic and industrial settings.
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